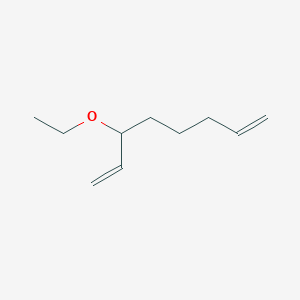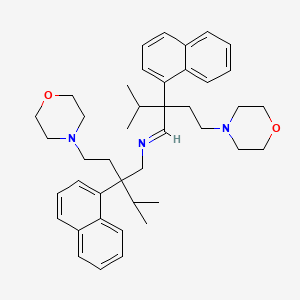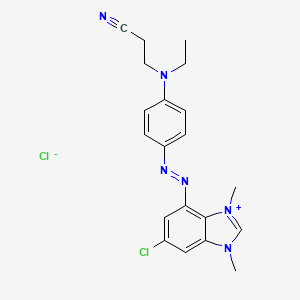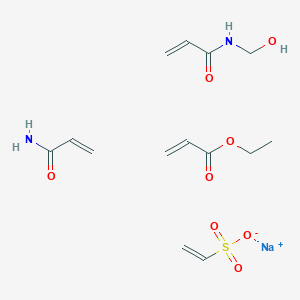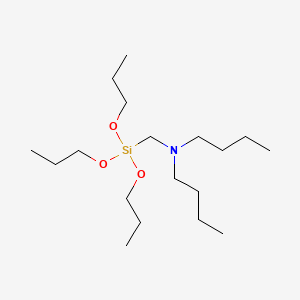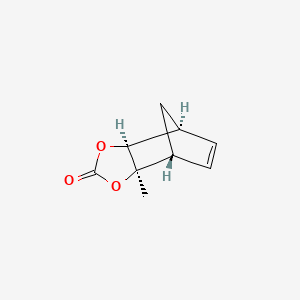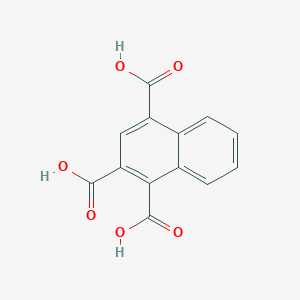
Naphthalene-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,2,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups attached to a naphthalene ring This compound is a member of the tricarboxylic acid family, which includes other well-known acids such as citric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,2,4-tricarboxylic acid typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of naphthalene-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out under acidic conditions, often at elevated temperatures, to ensure complete oxidation of the methyl groups to carboxyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and co-catalysts can improve the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalene tetracarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming naphthalene-1,2,4-trihydroxy compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Naphthalene-1,2,4,5-tetracarboxylic acid.
Reduction: Naphthalene-1,2,4-trihydroxy compounds.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes.
Comparison with Similar Compounds
Naphthalene-1,2,4-tricarboxylic acid can be compared with other tricarboxylic acids such as:
Citric Acid: A key intermediate in the citric acid cycle, essential for cellular respiration.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Aconitic Acid: An intermediate in the citric acid cycle, formed by the dehydration of citric acid.
Uniqueness: this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to aliphatic tricarboxylic acids. This aromatic structure allows for unique interactions and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
36439-98-2 |
|---|---|
Molecular Formula |
C13H8O6 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
naphthalene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-9(12(16)17)10(13(18)19)7-4-2-1-3-6(7)8/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
WRYWBRATLBWSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


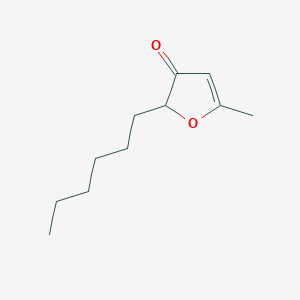
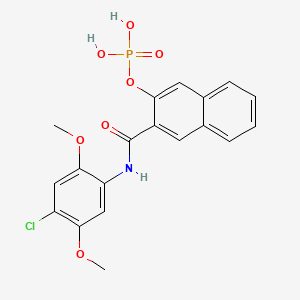
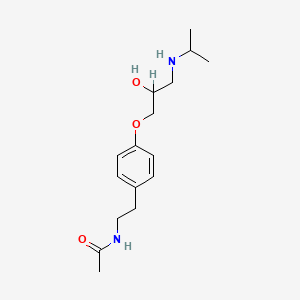
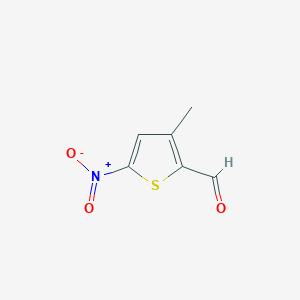

![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
